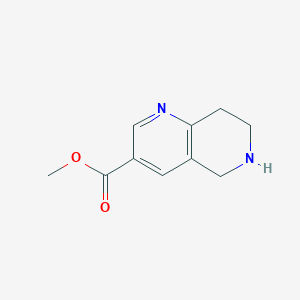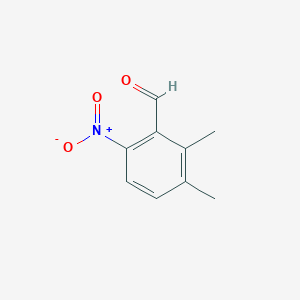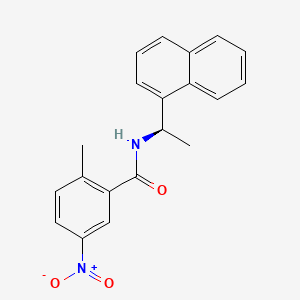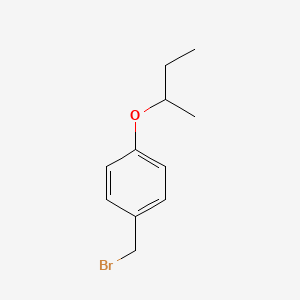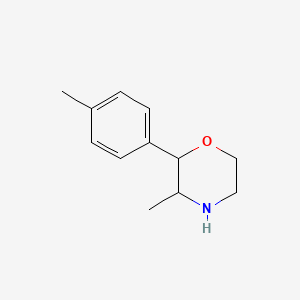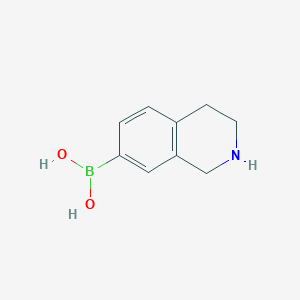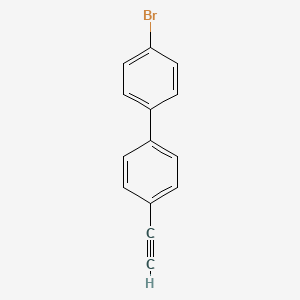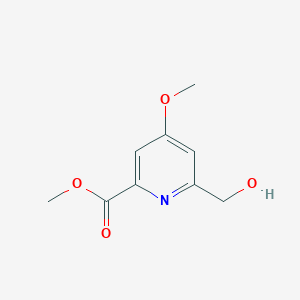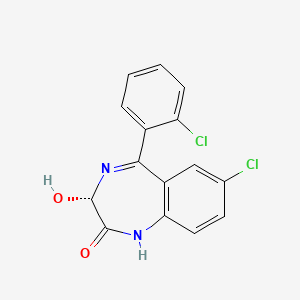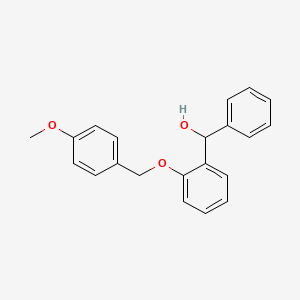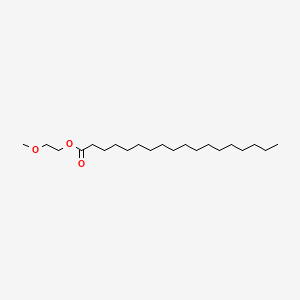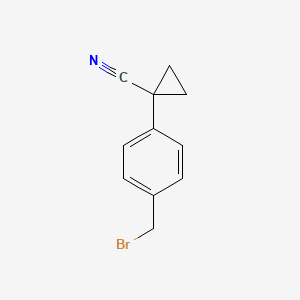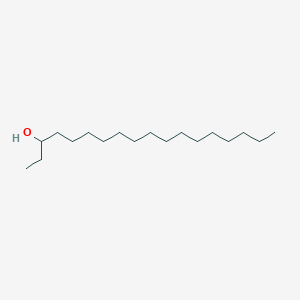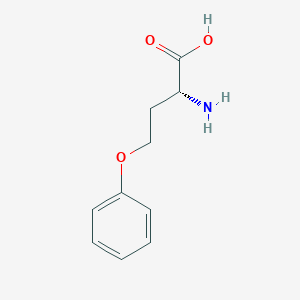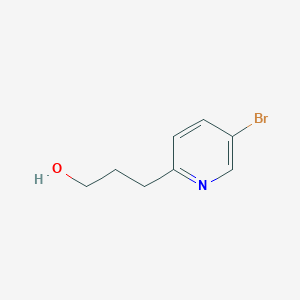
3-(5-Bromopyridin-2-yl)propan-1-ol
説明
“3-(5-Bromopyridin-2-yl)propan-1-ol” is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 . It is also known as 5-BPP.
Synthesis Analysis
The synthesis of compounds similar to “3-(5-Bromopyridin-2-yl)propan-1-ol” has been reported in the literature . For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of “3-(5-Bromopyridin-2-yl)propan-1-ol” consists of a pyridine ring attached to a propanol group at the 5th position of the ring . The bromine atom is also attached at the 5th position of the pyridine ring .科学的研究の応用
Downstream Processing of Biological Products
Research on downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, highlights the importance of efficient recovery and purification methods for biologically relevant compounds. These methods include evaporation, distillation, membrane filtration, and pervaporation. Such studies suggest that similar methodologies might be applicable for purifying and studying compounds like 3-(5-Bromopyridin-2-yl)propan-1-ol in a biological production context (Zhi-Long Xiu & A. Zeng, 2008).
Pharmacological Research
Investigations into chlorogenic acid and other phenolic compounds have shown a wide range of biological and pharmacological effects, including antioxidant activity, anti-inflammatory, and neuroprotective properties. This illustrates the potential for compounds like 3-(5-Bromopyridin-2-yl)propan-1-ol to be explored for similar pharmacological activities, leveraging assays and models used in these studies (M. Naveed et al., 2018).
Environmental and Analytical Chemistry
The study of volatile organic compounds (VOCs) in the context of inflammatory bowel disease and irritable bowel syndrome demonstrates the use of analytical techniques to identify and quantify biomarkers. Techniques such as gas chromatography-mass spectrometry (GC-MS) could be relevant for analyzing environmental or biological samples containing 3-(5-Bromopyridin-2-yl)propan-1-ol or related metabolites (K. Van Malderen et al., 2020).
Synthesis and Catalysis
Research on catalysts for glycerol hydrogenolysis to 1,3-propanediol reviews chemical routes and the influence of catalysts on process efficiency. Such studies are indicative of the broader field of chemical synthesis and catalysis, where 3-(5-Bromopyridin-2-yl)propan-1-ol could be investigated either as a target molecule or as an intermediate in synthetic pathways (Alisson Dias da Silva Ruy et al., 2020).
特性
IUPAC Name |
3-(5-bromopyridin-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-4-8(10-6-7)2-1-5-11/h3-4,6,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYNYBDLBSGKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311790 | |
| Record name | 5-Bromo-2-pyridinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromopyridin-2-yl)propan-1-ol | |
CAS RN |
111770-87-7 | |
| Record name | 5-Bromo-2-pyridinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111770-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-pyridinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


